3-(Chloromethyl)-4-(furan-2-ylmethylidene)-1,2-oxazol-5-one
Overview
Description
3-(Chloromethyl)-4-(furan-2-ylmethylidene)-1,2-oxazol-5-one is a useful research compound. Its molecular formula is C9H6ClNO3 and its molecular weight is 211.6 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Evaluation : A novel series of compounds, including 3-(furan-2-yl)-5-substitutedphenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, were synthesized and evaluated for their antidepressant and antianxiety activities. These studies contribute to the understanding of the pharmacological potential of furan derivatives, specifically in the context of mental health disorders (Kumar et al., 2017).
Chemical Properties and Synthesis of Derivatives : The chemical properties of related compounds, like 3-amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan, have been examined. These studies delve into reactions involving acylation, oxidation, and transformations of the oxadiazole ring, contributing to the broader understanding of the chemical behavior of these compounds (Stepanov et al., 2019).
Neuropharmacological Evaluation : Isoxazoline derivatives of 3-(furan-2-yl)-5-(substituted phenyl)-4,5-dihydro-1,2-oxazole have been synthesized and evaluated for their antidepressant and antianxiety effects. This research provides insights into the neuropharmacological applications of furan derivatives (Kumar, 2013).
Structural and Vibrational Studies : Detailed structural and vibrational studies have been conducted on compounds like 4-(furan-2-ylmethyl)-1-(thiomorpholinomethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one. These studies contribute to the understanding of the molecular and crystal structures of furan derivatives (Sun et al., 2021).
Spectral Characterization : The spectral characteristics of oxazol-5(4H)-ones containing a furan and/or benzene ring have been explored, providing valuable information on the interaction between these compounds and various forms of energy, such as infrared and NMR spectroscopy (Palcut, 2005).
Photophysical and Nonlinear Optical Behaviour : The synthesis and evaluation of certain 4-substituted arylidene-2-[5-(2,6-dichlorophenyl)-3-methyl-1,2-oxazol-4-yl]-1,3-oxazol-5-ones have been studied for their third-order nonlinear optical properties. This research sheds light on the potential optical applications of these compounds (Murthy et al., 2013).
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with various enzymes and receptors, influencing cellular processes .
Mode of Action
It’s possible that it interacts with its targets through a radical approach, as seen in similar compounds
Biochemical Pathways
It’s plausible that it could influence various pathways based on its structure and the known activities of similar compounds .
Result of Action
Based on the activities of similar compounds, it could potentially influence a variety of cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound .
Properties
IUPAC Name |
3-(chloromethyl)-4-(furan-2-ylmethylidene)-1,2-oxazol-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO3/c10-5-8-7(9(12)14-11-8)4-6-2-1-3-13-6/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYJBJWAFWOFHSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C2C(=NOC2=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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